molecular formula C10H12N2O B1275097 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-76-0

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1275097
CAS No.: 22246-76-0
M. Wt: 176.21 g/mol
InChI Key: XRJMPABWIZHNQA-UHFFFAOYSA-N
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Description

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoazepine core, which is a seven-membered ring fused with a benzene ring, and an amino group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with cyclic anhydrides or lactones, followed by cyclization to form the benzoazepine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium ethoxide or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group at the 8th position can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced benzoazepines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,2,3,4-tetrahydroquinoline
  • 2-amino-1,2,3,4-tetrahydroisoquinoline
  • 2-amino-1,2,3,4-tetrahydrocarbazole

Uniqueness

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its specific structural features, such as the benzoazepine core and the position of the amino group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

8-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJMPABWIZHNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404913
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-76-0
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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